N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopropyl ketone and an isopropyl hydrazine, the reaction proceeds through a series of steps including condensation, cyclization, and methylation to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazol-5-amine, 1-cyclopropyl-3- [1-methyl-1- (2H-1,2,3-triazol-2-yl)ethyl]
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C15H23N5 |
---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-10(2)20-13(7-14(18-20)12-5-6-12)9-16-15-11(3)8-17-19(15)4/h7-8,10,12,16H,5-6,9H2,1-4H3 |
InChI Key |
MTMSOLYJDUJCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=NN2C(C)C)C3CC3 |
Origin of Product |
United States |
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